molecular formula C10H9BrClN3 B3020083 4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine CAS No. 400753-16-4

4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B3020083
CAS No.: 400753-16-4
M. Wt: 286.56
InChI Key: XDJFJAGFPMISFF-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with bromine and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Chlorobenzylation: The brominated pyrazole is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of boronic acids.

Major Products

    Substitution: Formation of various substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Similar structure but with an indole ring instead of a pyrazole ring.

    1-Bromo-4-chlorobenzene: Similar substituents but lacks the pyrazole ring.

Uniqueness

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both bromine and chlorobenzyl groups on the pyrazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJFJAGFPMISFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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